molecular formula C26H24O4 B11152185 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11152185
M. Wt: 400.5 g/mol
InChI Key: ZNAKFDBNXBQMIR-UHFFFAOYSA-N
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Description

7-[(3-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 3-methoxybenzyl ether group at position 7, a phenyl group at position 4, and a propyl chain at position 4. Coumarins are polycyclic aromatic compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C26H24O4/c1-3-8-20-14-23-22(19-10-5-4-6-11-19)15-26(27)30-25(23)16-24(20)29-17-18-9-7-12-21(13-18)28-2/h4-7,9-16H,3,8,17H2,1-2H3

InChI Key

ZNAKFDBNXBQMIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction enables the construction of the chromenone core through the condensation of substituted salicylaldehydes with β-keto esters. For 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, the strategy involves:

Step 1: Synthesis of 7-Hydroxy-4-phenyl-6-propyl-2H-chromen-2-one

  • Starting Materials :

    • 2-Hydroxy-5-propylbenzaldehyde (salicylaldehyde derivative with a propyl group at position 5)

    • Ethyl benzoylacetate (provides the phenyl group at position 4)

  • Reaction Conditions :

    • Catalyst: Piperidine (10 mol%) and glacial acetic acid

    • Solvent: Ethanol or water under ultrasound irradiation (20 kHz, 90% power)

    • Temperature: 35–40°C

    • Time: 40 minutes (ultrasound) vs. 7 hours (thermal)

  • Mechanism :

    • Base-catalyzed deprotonation of the active methylene group in ethyl benzoylacetate.

    • Nucleophilic attack on the aldehyde group of 2-hydroxy-5-propylbenzaldehyde.

    • Cyclization and dehydration to form the chromenone core.

  • Yield : 85–92% under optimized ultrasound conditions.

Structural Considerations :

  • The propyl group at position 5 of the salicylaldehyde translates to position 6 on the chromenone scaffold.

  • The phenyl group from ethyl benzoylacetate occupies position 4.

Pechmann Condensation Alternative

While less common for this target, Pechmann condensation offers a route using phenols and β-keto esters:

  • Starting Materials :

    • 4-Phenyl-6-propylresorcinol

    • Ethyl acetoacetate

  • Catalyst : Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles (10 mol%) under solvent-free conditions.

  • Temperature : 110°C

  • Time : 3 hours

  • Yield : 88%.

Limitations :

  • Limited commercial availability of 4-phenyl-6-propylresorcinol.

  • Challenges in introducing the 3-methoxybenzyloxy group post-synthesis.

Etherification at Position 7

The 7-hydroxy group of the chromenone intermediate undergoes etherification to introduce the 3-methoxybenzyl moiety.

Williamson Ether Synthesis

  • Reagents :

    • 7-Hydroxy-4-phenyl-6-propyl-2H-chromen-2-one

    • 3-Methoxybenzyl chloride

    • Base: K₂CO₃

  • Conditions :

    • Solvent: DMF or acetone

    • Temperature: 80–100°C (reflux)

    • Time: 12–24 hours

  • Mechanism :

    • Deprotonation of the 7-hydroxy group by K₂CO₃.

    • Nucleophilic substitution (SN2) with 3-methoxybenzyl chloride.

  • Yield : 70–78% after column chromatography (hexane:ethyl acetate = 7:3).

Microwave-Assisted Etherification

  • Advantages : Reduced reaction time (30–60 minutes) and improved yield (82–85%).

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 120°C

    • Solvent: DMF

Optimization and Challenges

Regioselectivity in Chromenone Formation

  • Substituent Positioning :

    • The propyl group at position 6 requires precise control during salicylaldehyde synthesis.

    • Friedel-Crafts alkylation of salicylaldehyde with 1-bromopropane (AlCl₃ catalyst) yields 2-hydroxy-5-propylbenzaldehyde but suffers from para/ortho selectivity issues (60:40 ratio).

  • Solutions :

    • Directed ortho-metalation using tert-butyllithium and tetramethylethylenediamine (TMEDA).

    • Enzymatic hydroxylation for improved regiocontrol.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with gradient elution (hexane → ethyl acetate).

  • Spectroscopic Validation :

    • ¹H NMR : Key signals include:

      • δ 6.8–7.4 ppm (aromatic protons)

      • δ 4.8 ppm (OCH₂Ph)

      • δ 3.8 ppm (OCH₃)

    • IR : C=O stretch at 1715 cm⁻¹, C-O-C at 1240 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Knoevenagel + Etherif7848 hoursHighModerate
Pechmann + Etherif6572 hoursLowLimited
Microwave-Assisted856 hoursHighHigh

Key Insights :

  • Ultrasound and microwave irradiation significantly enhance reaction efficiency.

  • Zn-Ti oxide catalysts in Pechmann condensation reduce side reactions but require specialized equipment.

Emerging Methodologies

Solid-Phase Synthesis

  • Protocol : Immobilized salicylaldehydes on Wang resin react with β-keto esters, enabling rapid library synthesis.

  • Advantages : Simplified purification, compatibility with automation.

Photocatalytic Functionalization

  • Catalyst : TiO₂ nanoparticles under UV light (λ = 365 nm).

  • Application : Late-stage C–H activation for propyl group introduction .

Chemical Reactions Analysis

Types of Reactions

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 7-[(4-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (CID 1780970)

The most direct analog is the 4-methoxybenzyloxy isomer (CID 1780970), which differs only in the position of the methoxy group on the benzyl substituent (para vs. ortho). Key comparative data include:

Table 1: Structural and Physicochemical Comparison
Property Target Compound (3-Methoxy) 4-Methoxy Isomer (CID 1780970)
Molecular Formula C26H24O4 C26H24O4
SMILES Not Provided CCCC1=CC2=C(...)OC(=O)C=C2C4=CC=CC=C4
Predicted Collision Cross Section (Ų, [M+H]+) Not Available 197.8
Adduct Diversity Not Available [M+H]+, [M+Na]+, [M+NH4]+, etc.

Key Observations :

  • Both isomers share identical molecular formulas but differ in substitution patterns. The 4-methoxy isomer’s collision cross-section (CCS) data suggest a compact conformation in gas-phase ion mobility spectrometry, likely due to steric and electronic effects of the para-substituted methoxy group .
  • The absence of experimental CCS or spectroscopic data for the 3-methoxy variant limits direct comparisons, but positional isomerism is expected to influence solubility, reactivity, and biological interactions.

Broader Coumarin Derivatives

While direct analogs are scarce in the provided evidence, general trends in coumarin chemistry can be extrapolated:

  • Methoxybenzyl groups may modulate electron distribution, affecting UV-Vis absorption and fluorescence properties.
  • Biological Relevance : Methoxy-substituted coumarins often exhibit enhanced bioactivity. For example, 7-methoxycoumarin derivatives are studied for anticancer effects, though the 3-methoxybenzyl variant’s specific activity remains unexplored.

Non-Coumarin Polycyclic Analogs

The compound 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-...dione () shares a methoxybenzyl substituent but features a pyrrolo-pyrimidine-dione core. Unlike coumarins, this structure includes fused heterocycles, which confer distinct electronic and steric properties. Such differences highlight the uniqueness of the chromen-2-one scaffold in the target compound.

Biological Activity

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chromen-2-one core with a 3-methoxybenzyl group and a propyl group. This unique structure contributes to its biological properties.

Chemical Formula : C18H20O4
Molecular Weight : 300.35 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It interacts with cellular receptors, potentially influencing signal transduction processes.
  • Gene Expression Alteration : The compound can affect the expression of genes related to oxidative stress and inflammation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that derivatives of chromen-2-one exhibit significant anti-inflammatory effects in vitro and in vivo.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related chromenone derivatives, providing insights into the potential effects of this compound:

Study Findings
Study on 3-formylchromones Some derivatives showed tumor cell-specific cytotoxicity, indicating potential for anticancer applications.
Evaluation of coumarin derivatives Certain derivatives demonstrated significant activation or inhibition of GPCRs, suggesting a pathway for therapeutic development.
Antioxidant activity assessment The compound exhibited notable free radical scavenging activity, supporting its use in oxidative stress-related conditions.

Comparative Analysis

When comparing this compound to similar compounds, distinct differences in biological activity can be observed:

Compound Unique Features Biological Activity
7-hydroxy-4-propyl-2H-chromen-2-oneLacks methoxybenzyl groupReduced anti-inflammatory effects
7-[4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-oneDifferent substitution patternVaries in GPCR modulation

Q & A

Q. Table 1: Reaction Optimization Variables

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 20%
Catalyst (H₂SO₄)0.5–1.0 equivExcess → side reactions
Solvent (EtOH)AnhydrousPrevents hydrolysis

Basic: How can structural characterization be performed for this compound?

Answer:

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns:
    • δ 6.8–7.4 ppm (aromatic protons) : Distinguishes phenyl (C4) and 3-methoxybenzyl (C7) groups.
    • δ 4.8–5.2 ppm (OCH₂) : Confirms benzyloxy linkage .
  • HRMS : Exact mass (calc. for C₂₆H₂₄O₄: 408.1675) validates molecular formula .
  • X-ray crystallography : SHELX programs refine crystal packing and confirm stereoelectronic effects (e.g., planarity of coumarin core) .

Advanced: How do substituent variations (e.g., 3-methoxybenzyl vs. 4-chlorobenzyl) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Methoxybenzyl : Enhances anti-inflammatory activity by 30% compared to 4-chlorobenzyl analogs, likely due to improved interaction with hydrophobic pockets in NF-κB signaling proteins .
  • Propyl at C6 : Increases lipophilicity (logP ≈ 4.2), enhancing membrane permeability but reducing aqueous solubility .
  • Contradictions : Some studies report conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM for COX-2 inhibition). Resolution requires standardized assay conditions (e.g., cell line, serum concentration) .

Q. Table 2: SAR Comparison of Coumarin Derivatives

Substituent (C7)Target ProteinIC₅₀ (µM)logP
3-MethoxybenzylNF-κB12 ± 1.54.2
4-ChlorobenzylNF-κB18 ± 2.14.5
3,4,5-TrimethoxybenzylCOX-28 ± 0.93.8

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts interactions with kinases (e.g., MAPK) or inflammatory mediators. The 3-methoxy group forms hydrogen bonds with Arg121 in the NF-κB p65 subunit .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD < 2 Å, binding free energy (ΔG < -8 kcal/mol) .
  • QSAR models : Use descriptors like polar surface area (PSA ≈ 60 Ų) to optimize bioavailability .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 70% vs. 50%)?

Answer:
Discrepancies often arise from:

  • Impure starting materials : Use HPLC-grade reagents and validate via TLC.
  • Reaction monitoring : In situ IR tracks carbonyl intermediate formation (νC=O ≈ 1700 cm⁻¹) .
  • Byproduct analysis : GC-MS identifies competing pathways (e.g., demethylation of methoxy groups) .
    Recommendation : Reproduce reactions under inert atmosphere (N₂/Ar) to suppress oxidation .

Basic: What are the compound’s stability profiles under varying conditions?

Answer:

  • Thermal stability : Decomposes >200°C (DSC/TGA data).
  • Photostability : UV light (λ = 254 nm) induces ring-opening; store in amber vials .
  • pH sensitivity : Stable at pH 5–7; hydrolyzes in strong acid/base (e.g., t₁/₂ = 2 h at pH 1) .

Advanced: What strategies optimize in vitro assays for cytotoxicity screening?

Answer:

  • Cell line selection : Use RAW 264.7 macrophages for inflammation models or HepG2 for hepatotoxicity .
  • DMSO concentration : Limit to <0.1% to avoid solvent interference.
  • Endpoint assays : Combine MTT (viability) with ELISA (cytokine quantification, e.g., IL-6, TNF-α) .

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